molecular formula C7H7ClO B1581992 5-Chloro-2-methylphenol CAS No. 5306-98-9

5-Chloro-2-methylphenol

Cat. No. B1581992
CAS RN: 5306-98-9
M. Wt: 142.58 g/mol
InChI Key: KKFPXGXMSBBNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methylphenol, also known as 5-chloro-o-cresol, is an organic compound with the molecular formula ClC6H3(CH3)OH . It can be synthesized from 5-chloro-2-methylaniline . It is formed as one of the hydroxylation reaction products of p-chlorotoluene .


Synthesis Analysis

5-Chloro-2-methylphenol can be synthesized from 5-chloro-2-methylaniline . It is also formed as one of the hydroxylation reaction products of p-chlorotoluene . It may be used in the synthesis of 4-chlorosalicylaldehyde triacetate and 1-chloro-3-isopropoxy-4-methylbenzene .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methylphenol includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 16 bonds. There are 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

5-Chloro-2-methylphenol has a molecular weight of 142.58 g/mol . Its melting point is between 72-76 °C .

Scientific Research Applications

Synthesis of Derivatives

5-Chloro-2-methylphenol: is used as a precursor in the synthesis of various chemical derivatives. For instance, it can be utilized to produce 4-chlorosalicylaldehyde triacetate , which is a compound of interest in the development of new organic materials with potential applications in electronics and photonics.

Environmental Monitoring

Due to its presence in industrial waste, 5-Chloro-2-methylphenol is often monitored in environmental studies. It’s one of the chlorophenols analyzed in water samples according to U.S. EPA Method 528, which outlines the procedures for detecting phenolic compounds in water, indicating its importance in assessing water quality .

Hydroxylation Studies

This compound is formed as a hydroxylation reaction product of p-chlorotoluene . Such reactions are significant in understanding the metabolic pathways of chlorinated aromatic compounds, which have implications in environmental toxicology and degradation processes.

Organic Synthesis

5-Chloro-2-methylphenol: may be employed in the synthesis of 1-chloro-3-isopropoxy-4-methylbenzene , a compound that could be used as an intermediate in the production of more complex organic molecules, including pharmaceuticals and agrochemicals.

Research on Degradation Processes

The compound is also used in research focused on the degradation of chlorinated phenols. Studies involving the sonochemical degradation of chlorophenols in the presence of catalysts like TiO2 and H2O2 often include 5-Chloro-2-methylphenol as a subject of interest to understand the breakdown and detoxification of these persistent pollutants .

Safety and Hazards

5-Chloro-2-methylphenol is considered hazardous. It is toxic if swallowed or inhaled, and it can cause skin irritation and serious eye damage . It is also very toxic to aquatic life .

properties

IUPAC Name

5-chloro-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFPXGXMSBBNJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201126
Record name 5-Chloro-o-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methylphenol

CAS RN

5306-98-9
Record name 5-Chloro-2-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5306-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005306989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-methylphenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157349
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-o-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-o-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.783
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Chloro-2-methylphenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HC5YEV5N6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-methylphenol
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-methylphenol
Reactant of Route 3
5-Chloro-2-methylphenol
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-methylphenol
Reactant of Route 5
5-Chloro-2-methylphenol
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-methylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.